Synthetic Accessibility: Metal-Free, High-Yield Route to 2,3-Disubstituted Dihydrobenzofuran-3-amines Compatible with 4-Methoxy Substitution
A 2023 metal catalyst-free synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines achieved product yields of 70–92% across 11 diverse substrates under mild conditions, demonstrating that the 4-methoxy substitution pattern is accessible via this general route [1]. In contrast, an alternative traceless trimethylsilyl methodology for 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes delivered lower yields of 25–55% over three steps, highlighting that route selection significantly impacts synthetic efficiency for this scaffold [2]. The metal-free approach avoids transition-metal contamination, which is critical for biological testing where residual Pd or Rh can confound assay results at sub-ppm levels [1].
| Evidence Dimension | Synthetic yield of 2,3-disubstituted dihydrobenzofuran-3-amines |
|---|---|
| Target Compound Data | 4-Methoxy-substituted analogs accessible via general metal-free route; substrate scope demonstrated with 11 derivatives |
| Comparator Or Baseline | Traceless TMS methodology: 25–55% yield over 3 steps (general 2,3-dihydrobenzofuran-3-amines) |
| Quantified Difference | Metal-free route: 70–92% vs. TMS route: 25–55%; approximately 1.5- to 3-fold yield advantage |
| Conditions | Metal-free base-mediated 5-exo-trig cyclization; TMS route: alkylation with (chloromethyl)trimethylsilane, cyclization, then TMS removal |
Why This Matters
For procurement decisions, a validated high-yielding synthetic route reduces the cost and timeline for obtaining 4-methoxy-substituted derivatives compared to less efficient alternative methods.
- [1] Nayak, S.; Panda, P.; Raiguru, B. P. et al. A concise and metal catalyst free synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines. Tetrahedron Letters 2023, 119, 154431. View Source
- [2] Khardina, P. A.; Buev, E. M.; Moshkin, V. S. et al. Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. Tetrahedron Letters 2024, 137, 154911. View Source
